REACTION_SMILES
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[CH3:18][C:19](=[O:20])[O-:21].[CH3:22][OH:23].[Cl:1][CH2:2][C:3](=[O:4])[c:5]1[c:6]([OH:16])[cH:7][c:8]([CH2:9][O:10][C:11]([CH3:12])=[O:13])[cH:14][cH:15]1.[Na+:17]>>[CH2:2]1[C:3](=[O:4])[c:5]2[c:6]([cH:7][c:8]([CH2:9][O:10][C:11]([CH3:12])=[O:13])[cH:14][cH:15]2)[O:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCc1ccc(C(=O)CCl)c(O)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)OCc1ccc2c(c1)OCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |